molecular formula C30H33N3O8S B2879021 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 449766-19-2

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2879021
CAS RN: 449766-19-2
M. Wt: 595.67
InChI Key: DSBYCHJITJWABV-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C30H33N3O8S and its molecular weight is 595.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research into compounds with similar structural complexity often focuses on their synthesis and potential reactivity. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline involves nitration, reduction, and cyclization steps, highlighting the compound's reactivity towards forming polycyclic structures, which are significant in medicinal chemistry and material sciences (Roberts et al., 1997). Similar methodologies could be applied to the target compound for generating novel structures with potential biological activity.

Natural Product Derivatives and Medicinal Chemistry

The isolation of new benzylisoquinoline alkaloids from natural sources, as in the case of Beilschmiedia brevipes, underlines the significance of such compounds in the discovery of new drugs and understanding biological pathways (Pudjiastuti et al., 2010). By analogy, the complex structure of the target compound suggests potential applications in probing pharmacological targets or as a lead compound for drug development.

Antioxidant Properties

The study of diphenylmethane derivatives for their antioxidant properties reveals a significant interest in compounds with methoxy and bromo substitutions for their potential to scavenge free radicals and protect against oxidative stress (Balaydın et al., 2010). The functional groups in the target compound may lend themselves to similar antioxidant studies, contributing valuable data to the fields of biochemistry and health sciences.

Application in Photocatalysis

Photocatalytic degradation studies, like those involving methyl parathion, show the utility of certain compounds in environmental remediation through the breakdown of hazardous substances (Moctezuma et al., 2007). The target compound's structural motifs may indicate potential use in photocatalytic processes or as a study model for understanding the mechanism of such reactions.

Bioactive Compound Synthesis

Research into novel anticancer agents with potent topoisomerase I-targeting activity highlights the ongoing search for compounds with specific biological activities (Ruchelman et al., 2004). The intricate structure of the compound suggests its potential utility in synthesizing bioactive molecules, exploring new therapeutic avenues, and understanding molecular interactions with biological targets.

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O8S/c1-39-28-18-22-14-17-32(30(34)21-6-12-25(13-7-21)42(37,38)31-15-4-3-5-16-31)27(26(22)19-29(28)40-2)20-41-24-10-8-23(9-11-24)33(35)36/h6-13,18-19,27H,3-5,14-17,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBYCHJITJWABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

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